molecular formula C7H8N2O3S B15311501 2-Formamido-3-(thiazol-4-yl)propanoic acid

2-Formamido-3-(thiazol-4-yl)propanoic acid

Cat. No.: B15311501
M. Wt: 200.22 g/mol
InChI Key: TYCZAQLANMGNJZ-UHFFFAOYSA-N
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Description

2-Formamido-3-(thiazol-4-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O3S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-(thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with formamide and propanoic acid under controlled conditions. One common method includes the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Formamido-3-(thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Mechanism of Action

The mechanism of action of 2-Formamido-3-(thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Formamido-3-(thiazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formamido and propanoic acid groups provide unique reactivity and potential for diverse applications .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-formamido-3-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3S/c10-3-8-6(7(11)12)1-5-2-13-4-9-5/h2-4,6H,1H2,(H,8,10)(H,11,12)

InChI Key

TYCZAQLANMGNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)NC=O

Origin of Product

United States

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